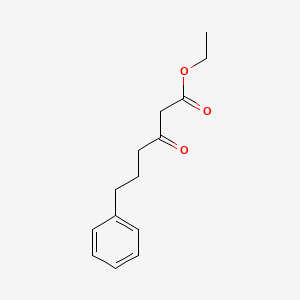
Ethyl 6-phenyl-3-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-phenyl-3-oxohexanoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : Ethyl 6-phenyl-3-oxohexanoate serves as a key intermediate in the synthesis of various complex organic molecules. It is utilized in reactions such as Friedel-Crafts acylation and esterification processes to create more intricate structures .
2. Pharmaceutical Development
- Drug Design : The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, making it a candidate for therapeutic applications .
3. Biological Research
- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens and potential anticancer effects by inhibiting cell proliferation in cancer cell lines .
4. Flavor and Fragrance Industry
- Flavoring Agent : Due to its pleasant aroma, this compound is used as a flavoring agent in food products and beverages, enhancing their sensory attributes .
Case Study 1: Inhibition of Ferrochelatase
A study involving human retinal endothelial cells demonstrated that this compound significantly inhibited ferrochelatase activity. This led to increased levels of protoporphyrin IX (PPIX), suggesting potential applications as an anti-angiogenic agent due to reduced cell migration associated with PPIX accumulation.
Case Study 2: Antioxidant Properties
Research assessing the antioxidant capacity of this compound revealed its strong ability to scavenge free radicals in cellular models. This property suggests its utility in preventing oxidative stress-related diseases, highlighting its potential therapeutic applications .
Summary of Biological Activities
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 3-oxo-6-phenylhexanoate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(16)11-13(15)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
Clé InChI |
IPZRCWYMWIOAIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















